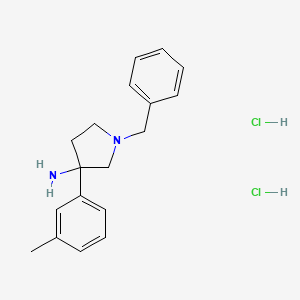

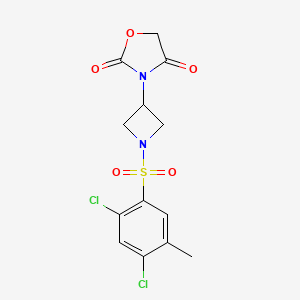

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidines are important in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . This ring structure is driven by a considerable ring strain of approximately 25.4 kcal/mol .Chemical Reactions Analysis

The reactivity of azetidines is driven by their ring strain, which lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Physical And Chemical Properties Analysis

Azetidines have unique physical and chemical properties due to their four-membered ring structure. For example, they have a considerable ring strain and are more stable than related aziridines .科学的研究の応用

Chemical Synthesis and Ring Expansion Reactions

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is involved in complex chemical reactions, particularly in ring expansion processes. For example, Suraj and K. Swamy (2022) explored functionalized azetidines, dihydrofurans, and other unorthodox motifs through transition metal-free reactions between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde. These reactions yield diverse structures depending on the conditions, demonstrating the compound's utility in synthesizing novel organic frameworks with potential pharmacological applications (Suraj & Swamy, 2022).

Directed Ortho Metalation and Heterocyclic Synthesis

The compound's utility extends to its role in directed ortho metalation (DoM), where benzenesulfonamide acts as a powerful Directed Metalation Group (DMG). O. Familoni (2002) highlights the vast possibilities arylsulfonamides present in heterocyclic synthesis using DoM methodology, showcasing the compound's versatility in organic synthesis and potential for generating new molecules with varied biological activities (Familoni, 2002).

Potential Biological Activities

Although the direct biological applications of this compound were not explicitly identified in the literature reviewed, related compounds exhibit significant biological activities. For instance, compounds structurally related to benzenesulfonamides have been explored for their carbonic anhydrase inhibitory activity, indicating the potential of this compound derivatives in therapeutic applications such as cancer therapy and enzyme inhibition (Pacchiano et al., 2011).

将来の方向性

特性

IUPAC Name |

N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQVQNZGNJDWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)

![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)